N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide
CAS No.:
Cat. No.: VC15223700
Molecular Formula: C20H21ClN2O
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN2O |
|---|---|
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C20H21ClN2O/c1-13(2)20(24)23-12-16(14-7-3-5-9-18(14)21)17-11-22-19-10-6-4-8-15(17)19/h3-11,13,16,22H,12H2,1-2H3,(H,23,24) |
| Standard InChI Key | PMKZRWMLBKBKJR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32 |
Introduction
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide is a complex organic compound featuring a propanamide functional group, an indole moiety, and a chlorophenyl group. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. The compound's synthesis and properties are of interest due to its pharmacological potential.
Synthesis Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide involves several key steps, typically including:
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Formation of the Indole Moiety: This can be achieved through various methods, such as the Fisher indole synthesis.
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Introduction of the Chlorophenyl Group: Often involves cross-coupling reactions to attach the chlorophenyl moiety to the indole structure.
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Attachment of the Propanamide Group: Typically involves amide formation reactions.
Biological Activities and Potential Applications
Compounds with indole and phenyl moieties are often associated with significant biological activities, including:
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Anticancer Properties: Some indole derivatives have shown efficacy against various cancers.
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Anti-inflammatory Effects: Indole-based compounds can exhibit anti-inflammatory properties.
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Antimicrobial Activity: Chlorinated indole derivatives may possess antimicrobial properties.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole derivative with anti-inflammatory properties | Anti-inflammatory effects |
| 5-Chloroindole | Chlorinated indole derivative | Antimicrobial properties |
| 1-Methylindole | Contains an indole structure | Anticancer activity |
Interaction Studies
Understanding how N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide interacts with biological targets is crucial for elucidating its mechanism of action. These studies typically involve assessing the compound's binding affinity to specific proteins or receptors and its effects on cellular processes.
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